1-Amino-4-nitroanthracene-9,10-dione
Description
Properties
CAS No. |
6937-74-2 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-amino-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8N2O4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15H2 |
InChI Key |
KXMLYSJUXIUOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Amino-4-nitroanthracene-9,10-dione has been studied for its potential as an anticancer agent. Research indicates that derivatives of anthraquinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from anthracene-9,10-dione have shown promising results against human gastric adenocarcinoma and lung cancer cells, with IC50 values indicating effective inhibition of cell growth .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies suggest that these compounds can disrupt cellular redox balance, leading to cell death .
Materials Science
Dyes and Pigments
Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings. The compound's stability under various environmental conditions enhances its utility in these fields.
Organic Photovoltaics
Research has explored the use of this compound in organic photovoltaic devices. Its electron-accepting properties make it a candidate for use in organic solar cells, where it can facilitate charge separation and improve energy conversion efficiency .
Environmental Applications
Pollutant Degradation
The compound has been investigated for its role in degrading environmental pollutants. Studies indicate that this compound can participate in photochemical reactions that break down organic pollutants in water bodies. Its effectiveness as a photocatalyst has been demonstrated in laboratory settings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various anthraquinone derivatives revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, particularly those resistant to conventional therapies. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Photocatalytic Activity
In a controlled environment, researchers tested the photocatalytic activity of this compound against common water pollutants such as dyes and pharmaceuticals. The results showed a marked reduction in pollutant concentration under UV light exposure, indicating the compound's efficacy as an environmental remediation agent .
Comparison with Similar Compounds
Nitro- and Amino-Substituted Derivatives
- Used as an intermediate in synthesizing more complex anthraquinones .
- Likely employed in explosives or high-energy materials .
Methoxy-Substituted Derivatives
- 1-Amino-4-methoxyanthracene-9,10-dione (CAS: 116-83-6): Replaces the nitro group with a methoxy (-OCH₃) group, enhancing solubility in organic solvents. Methoxy derivatives exhibit improved thermal stability and are used in dye synthesis .
Halogenated Derivatives
- 1-Amino-2,4-dibromoanthracene-9,10-dione (CAS: 81-49-2): Bromine atoms at positions 2 and 4 enhance halogen bonding and UV absorption, making it suitable for photodynamic therapy or optoelectronics .
- 1-Amino-2-bromo-4-(4-methoxyanilino)anthracene-9,10-dione (CAS: 76382-24-6): Combines bromine and aryl amino groups, enabling applications in chemical sensors due to fluorescence quenching effects .
Extended Alkyl/Aryl Amino Derivatives
- 1-Amino-4-[(4-chlorophenyl)amino]anthracene-9,10-dione (CAS: 54946-79-1): Aryl amino groups improve π-π stacking interactions, enhancing charge transport in organic semiconductors .
Key Research Findings
Physicochemical Properties
Preparation Methods
Direct Nitration of Anthraquinone Derivatives
The nitration of anthracene-9,10-dione (anthraquinone) is a foundational step. Mono- or dinitration occurs preferentially at the 1- and 4-positions due to the electron-withdrawing effects of the carbonyl groups.
Procedure :
-
Anthraquinone is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 50–60°C.
-
Key intermediate : 1,4-Dinitroanthracene-9,10-dione (yield: 60–70%).
-
Selective reduction of one nitro group to an amino group is achieved using hydrazine hydrate (N₂H₄·H₂O) in dimethyl sulfoxide (DMSO) with sodium hydroxide (NaOH) at 60–70°C.
Challenges :
Stepwise Substitution of Nitro Groups
This method involves sequential displacement of nitro groups with amines.
Example :
-
Synthesis of 1,4-Dinitroanthracene-9,10-dione :
-
Selective Amination :
Advantages :
Reductive Amination of Nitroanthraquinones
1-Nitroanthracene-9,10-dione (CAS 82-34-8) serves as a precursor.
Procedure :
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium hydrosulfide (NaSH) in methanol/water selectively reduces the nitro group to an amine.
-
Conditions :
Key Data :
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dinitroanthraquinone | Hydrazine hydrate | DMSO/H₂O | 60 | 73 | |
| 1-Nitroanthraquinone | NaSH | MeOH/H₂O | 65 | 85 |
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Time
-
Nitration : Optimal at 50–60°C; higher temperatures promote side reactions.
-
Amination : Prolonged heating (24–72 hours) ensures complete substitution.
Analytical Characterization
-
¹H NMR : Aromatic protons appear at δ 7.5–8.5 ppm; amino protons at δ 4.0–5.0 ppm.
-
HPLC : Purity >95% confirmed using C18 columns with methanol/water eluents.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Nitration | Simple, scalable | Poor regioselectivity | 60–70 |
| Stepwise Substitution | Tailored substitution | Multi-step, costly reagents | 70–80 |
| Reductive Amination | High selectivity | Requires toxic reagents (NaSH) | 85–95 |
Industrial and Research Applications
Q & A
Q. Q1. What are the established synthetic routes for 1-Amino-4-nitroanthracene-9,10-dione, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the anthraquinone core. A common pathway includes:
Nitration : Anthracene-9,10-dione is nitrated at the 4-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Amination : The 1-position is aminated via nucleophilic substitution, often using ammonia or a protected amine source in a polar aprotic solvent (e.g., DMF) at 80–100°C .
Critical Conditions :
- Maintain low temperatures during nitration to prevent isomerization.
- Use excess amine and extended reaction times (12–24 hrs) for amination to ensure complete substitution.
- Purify intermediates via column chromatography or recrystallization to minimize byproducts .
Advanced Synthesis & Mechanistic Analysis
Q. Q2. How do competing substituent effects (nitro vs. amino groups) influence the regioselectivity of subsequent reactions in this compound?
Methodological Answer: The electron-withdrawing nitro group (-NO₂) deactivates the anthraquinone ring, directing electrophilic attacks to the electron-rich amino (-NH₂) adjacent positions. For example:
- Suzuki Coupling : The amino group enhances reactivity at the 2-position, enabling cross-coupling with aryl boronic acids under Pd catalysis .
- Reduction : Selective reduction of the nitro group to -NH₂ requires careful choice of reducing agents (e.g., SnCl₂/HCl) to avoid over-reduction of the quinone moiety .
Experimental Validation : - Monitor reaction progress using TLC and UV-Vis spectroscopy to track substituent effects on λmax shifts .
Basic Safety & Handling
Q. Q3. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of fine powders .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to nitro-containing vapors.
- Spill Management : Collect solid residues with a HEPA-filter vacuum and dispose as hazardous waste .
Storage : Keep in airtight containers away from oxidizers and light to prevent decomposition .
Advanced Spectral Characterization
Q. Q4. What challenges arise in interpreting the NMR and IR spectra of this compound, and how can they be resolved?
Methodological Answer:
- <sup>1</sup>H NMR : The amino proton signal (δ 5.5–6.0 ppm) may broaden due to hydrogen bonding. Use DMSO-d6 as a solvent to sharpen peaks and confirm integration ratios .
- <sup>13</sup>C NMR : The nitro group deshields adjacent carbons (C1 and C4), appearing at δ 125–130 ppm. Compare with computational models (DFT) for assignment .
- IR : The -NO₂ asymmetric stretch (~1520 cm<sup>-1</sup>) and -NH₂ bend (~1620 cm<sup>-1</sup>) may overlap. Use deconvolution software to resolve peaks .
Advanced Application in Materials Science
Q. Q5. How does the electronic structure of this compound make it suitable for optoelectronic applications, such as organic semiconductors?
Methodological Answer:
- Charge Transport : The planar anthraquinone core facilitates π-π stacking, while the electron-deficient nitro and electron-rich amino groups create intramolecular charge-transfer complexes, enhancing conductivity .
- Bandgap Tuning : UV-Vis and cyclic voltammetry reveal a narrow bandgap (~2.1 eV), ideal for visible-light absorption. Modify substituents (e.g., alkyl chains) to adjust solubility for thin-film fabrication .
Experimental Design : - Measure HOMO/LUMO levels via electrochemical analysis and correlate with DFT calculations .
Data Contradiction Analysis
Q. Q6. How can researchers reconcile discrepancies in reported solubility values for this compound across studies?
Methodological Answer:
- Controlled Testing : Re-measure solubility in standardized solvents (e.g., DMSO, chloroform) under identical conditions (25°C, inert atmosphere).
- Purity Assessment : Use HPLC to quantify impurities (e.g., residual amines or nitro derivatives) that may alter solubility .
- Structural Confirmation : Verify crystallinity via XRD, as amorphous forms may exhibit higher apparent solubility .
Biological Activity Profiling
Q. Q7. What methodologies are employed to evaluate the anticancer potential of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- SAR Analysis : Introduce substituents (e.g., halogens, alkyl chains) at the 2-position to enhance membrane permeability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
